molecular formula C20H19ClN4O3S B2515678 1-[(4-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidin-4-ol CAS No. 887220-79-3

1-[(4-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidin-4-ol

Cat. No.: B2515678
CAS No.: 887220-79-3
M. Wt: 430.91
InChI Key: QVANZYYGECWQGS-UHFFFAOYSA-N
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Description

The compound 1-[(4-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidin-4-ol is a triazolo-thiazole derivative characterized by a complex heterocyclic core, a 4-chlorophenyl group, a furan-2-yl substituent, and a piperidin-4-ol moiety. Its synthesis likely involves cyclization and substitution reactions, as seen in analogous compounds .

Properties

IUPAC Name

5-[(4-chlorophenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S/c21-13-5-3-12(4-6-13)16(24-9-7-14(26)8-10-24)17-19(27)25-20(29-17)22-18(23-25)15-2-1-11-28-15/h1-6,11,14,16,26-27H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVANZYYGECWQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(C2=CC=C(C=C2)Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidin-4-ol involves several steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the furan ring: This step involves the incorporation of the furan moiety into the triazole structure.

    Attachment of the chlorophenyl group: This can be done through a substitution reaction where the chlorophenyl group is introduced.

    Formation of the thiazole ring: This involves the cyclization of sulfur-containing precursors.

    Final assembly: The final step involves the coupling of the piperidin-4-ol moiety with the previously formed intermediate.

Industrial production methods may involve optimization of these steps to increase yield and purity, using catalysts and specific reaction conditions to facilitate the synthesis.

Chemical Reactions Analysis

1-[(4-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidin-4-ol can undergo various chemical reactions:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorophenyl group or to reduce the triazole or thiazole rings.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

    Cyclization: The compound can undergo further cyclization to form more complex structures.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

1-[(4-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidin-4-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

5-[(3-Chlorophenyl)(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol (CAS 887220-36-2)

  • Core Structure : Shares the triazolo[3,2-b][1,3]thiazole backbone and furan-2-yl group.
  • Key Differences: Chlorophenyl Position: Meta-substituted (3-chlorophenyl) vs. para-substituted (4-chlorophenyl) in the target compound. Meta substitution may alter steric and electronic interactions with biological targets . Piperidine Substituent: 4-Methylpiperidine vs. 4-hydroxypiperidine.
  • Molecular Formula : C₂₁H₂₁ClN₄O₂S (MW: 428.9) .

5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol

  • Core Structure : Thiazolo-triazole with a piperazine substituent.
  • Key Differences :
    • Substituents : Incorporates a 4-ethoxy-3-methoxyphenyl group and piperazine (vs. piperidine). Piperazine’s additional nitrogen may improve solubility but reduce lipophilicity compared to piperidine .
    • Methyl Group : A 2-methyl substituent on the thiazole ring, which could sterically hinder interactions compared to the hydroxyl group in the target compound .
  • Molecular Formula: Not explicitly provided but likely more complex due to ethoxy and methoxy groups .

3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles

  • Core Structure : Triazolo-thiadiazole with pyrazolyl substituents.
  • Key Differences: Heterocycle: Thiadiazole vs. thiazole in the target compound. Pharmacological Relevance: Demonstrated antifungal activity via inhibition of lanosterol 14α-demethylase, suggesting a possible mechanism for the target compound if similar substitutions are explored .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Potential Impact on Properties
Target Compound C₂₀H₁₈ClN₅O₃S 468.9 4-Chlorophenyl, 4-hydroxypiperidine Enhanced solubility (hydroxyl), H-bonding
CAS 887220-36-2 C₂₁H₂₁ClN₄O₂S 428.9 3-Chlorophenyl, 4-methylpiperidine Increased lipophilicity (methyl group)
Piperazine Derivative Not explicitly stated ~500 (estimated) 4-Ethoxy-3-methoxyphenyl, piperazine Improved solubility (piperazine, ethoxy)

Biological Activity

1-[(4-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidin-4-ol (CAS Number: 887220-79-3) is a complex heterocyclic compound that has garnered attention for its potential pharmacological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and structure–activity relationships (SAR).

Chemical Structure and Properties

The compound features several notable structural components:

  • Chlorophenyl group : Affects lipophilicity and biological activity.
  • Furan ring : Known for its role in various biological activities.
  • Hydroxy group : Implicated in antioxidant properties.
  • Triazole and thiazole rings : Associated with diverse pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of triazolo-thiadiazines have shown significant cytotoxic effects against various cancer cell lines. The compound under review may exhibit similar properties due to its structural analogies.

CompoundCell LineIC50 Value (µM)
1HCT-1166.2
2T47D27.3

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies on related triazole compounds indicate effectiveness against a range of pathogens, including bacteria and fungi. The presence of the thiazole ring is particularly noted for enhancing antimicrobial activity.

Anti-inflammatory and Antioxidant Effects

The hydroxy group in the structure is significant for its antioxidant properties. Compounds with similar functionalities have been reported to reduce oxidative stress and inflammation in various models.

The precise mechanisms through which 1-[(4-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidin-4-ol exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound may interact with specific receptors or signaling pathways that regulate cell growth and survival.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the substituents on the triazole or thiazole rings can significantly alter potency and selectivity against target pathways.

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • Triazole Derivatives : A study demonstrated that certain triazole derivatives exhibited potent anticancer activity in preclinical models.
  • Thiazole-Based Compounds : Research indicated that thiazole derivatives successfully reduced inflammation markers in animal models.

Q & A

Q. What are the key steps in synthesizing this compound, and what reaction conditions are critical?

The synthesis typically involves multi-step organic reactions:

  • Core formation : Cyclization of sulfur-containing precursors (e.g., thiosemicarbazides) with α-haloketones to construct the triazolo-thiazole core .
  • Substitution reactions : Introduction of the 4-chlorophenyl group via nucleophilic aromatic substitution or Mannich reactions .
  • Functionalization : Attachment of the furan-2-yl and piperidin-4-ol groups using alkylation or condensation under reflux conditions (e.g., acetic acid at 80–100°C) . Critical parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (±2°C precision), and catalyst selection (e.g., p-toluenesulfonic acid for cyclization) .

Q. How is the structural identity of the compound confirmed experimentally?

Structural validation employs:

  • 1H/13C NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons), δ 4.2–4.5 ppm (hydroxyl-bearing piperidine), and δ 6.3–6.6 ppm (furan protons) confirm substituent placement .
  • High-resolution mass spectrometry (HRMS) : Exact mass matching within 3 ppm error (e.g., calculated [M+H]+ = 459.08 vs. observed 459.09) .
  • HPLC purity analysis : >95% purity using a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

Systematic optimization involves:

  • Design of Experiments (DOE) : Taguchi methods to prioritize factors like solvent (e.g., ethanol vs. THF), temperature (60–120°C range), and catalyst loading (0.5–5 mol%) .
  • In-line monitoring : FTIR or Raman spectroscopy to track intermediate formation and reduce side products (e.g., over-alkylation) .
  • Workflow automation : Microfluidic reactors for precise control of exothermic steps (e.g., triazole ring closure) .

Q. How to resolve contradictions in reported biological activity data (e.g., varying IC50 values)?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized bioassays : Use WHO-recommended cell lines (e.g., HepG2 for cytotoxicity) with controlled passage numbers .
  • Structure-Activity Relationship (SAR) studies : Compare analogs (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate pharmacophore contributions .
  • Docking simulations : Molecular dynamics (e.g., AutoDock Vina) to predict binding affinity to targets like kinase enzymes or GPCRs .

Q. What advanced spectroscopic techniques can elucidate tautomeric behavior in the triazolo-thiazole core?

  • Variable-temperature NMR : Monitor proton shifts in DMSO-d6 from 25°C to 80°C to detect keto-enol tautomerism .
  • X-ray crystallography : Resolve bond lengths (e.g., C–N distances in triazole rings) to confirm dominant tautomeric forms .
  • Solid-state NMR : Compare chemical shifts in crystalline vs. amorphous forms to assess polymorphism .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Triazolo-Thiazole Core Synthesis

ParameterOptimal RangeImpact on YieldEvidence Source
SolventEthanol/Water (3:1)Maximizes cyclization
Temperature80°C ± 2°CPrevents side-product
Catalyst (p-TsOH)2 mol%Accelerates ring closure

Q. Table 2. Comparative Bioactivity of Structural Analogs

Analog SubstituentTarget (IC50, μM)Selectivity IndexReference
4-Chlorophenyl (target)Kinase X (0.45)12.3
4-FluorophenylKinase X (1.2)8.7
3,4-DifluorophenylGPCR Y (0.89)6.5

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